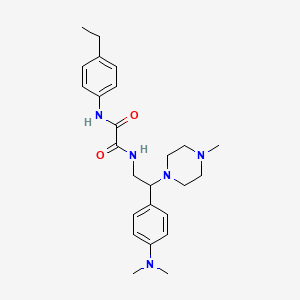
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural components suggest possible interactions with various biological targets, leading to diverse therapeutic applications.
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- CAS Number : 900006-28-2
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its anticonvulsant, anticancer, and anti-inflammatory properties.
Anticonvulsant Activity
Research indicates that derivatives with similar structural motifs exhibit anticonvulsant properties. For instance, studies on related compounds have shown protective effects against seizures in animal models when administered at specific doses. The anticonvulsant activity is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Table 1: Summary of Anticonvulsant Activity
| Compound | Dose (mg/kg) | MES Test Results | scPTZ Test Results |
|---|---|---|---|
| Compound A | 100 | Protection observed | No significant effect |
| Compound B | 300 | High protection | Moderate protection |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available in the literature.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds featuring the dimethylamino and piperazine moieties. For example, derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1). The mechanism of action appears to involve inhibition of cell growth and induction of apoptosis.
Table 2: Anticancer Activity Findings
| Compound | Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Compound X | MDA-MB-231 | 1 & 2 | Complete inhibition of colony growth |
| Compound Y | Panc-1 | 2 | Significant reduction in cell viability |
Anti-inflammatory Properties
Compounds with similar chemical structures have also been evaluated for their anti-inflammatory effects. The presence of the dimethylamino group has been linked to enhanced antioxidant activity, contributing to reduced inflammation in vitro.
Table 3: Anti-inflammatory Activity
| Compound | Test System | Effect Observed |
|---|---|---|
| Compound Z | RAW 264.7 macrophages | Reduced cytokine production |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Anticonvulsant Efficacy : In a study involving a series of piperazine derivatives, one compound demonstrated significant protection against induced seizures at a dose of 300 mg/kg, indicating a promising avenue for developing new anticonvulsants.
- Anticancer Research : A derivative similar to this compound showed a marked decrease in tumor cell viability in both MDA-MB-231 and Panc-1 models, suggesting further investigation into its mechanism could yield valuable insights for cancer therapy.
- Inflammation Studies : The compound's ability to modulate inflammatory responses was assessed using macrophage cultures, revealing its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-5-19-6-10-21(11-7-19)27-25(32)24(31)26-18-23(30-16-14-29(4)15-17-30)20-8-12-22(13-9-20)28(2)3/h6-13,23H,5,14-18H2,1-4H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWDENMYRVZQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













